molecular formula C8H9ClO2 B7988057 (R)-1-(2-Chlorophenyl)ethane-1,2-diol

(R)-1-(2-Chlorophenyl)ethane-1,2-diol

Cat. No.: B7988057
M. Wt: 172.61 g/mol
InChI Key: YGOPULMDEZVJGI-QMMMGPOBSA-N
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Description

(R)-1-(2-Chlorophenyl)ethane-1,2-diol is a chiral diol derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a chlorophenyl group and two vicinal hydroxyl groups, makes it a versatile building block for constructing more complex, enantiomerically pure molecules . As a chiral compound, the (R)-enantiomer is particularly significant for producing target molecules with specific stereochemical requirements, which is crucial in the development of active pharmaceutical ingredients (APIs) and fine chemicals. Handlers should use personal protective equipment, avoid dust formation, and ensure adequate ventilation . This product is intended for research and development purposes in a laboratory setting only. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

(1R)-1-(2-chlorophenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOPULMDEZVJGI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CO)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride-Mediated Reduction

The reduction of (R)-2-chloromandelic acid or its esters using sodium borohydride (NaBH₄) is a widely employed method. In aprotic solvents like tetrahydrofuran (THF) with acidic resins such as Amberlyst-732(H⁺), NaBH₄ selectively reduces the ketone group of 2-chloromandelic acid derivatives to yield the diol. For example, 2,2',4'-trichloroacetophenone undergoes reduction to 1-(2,4-dichlorophenyl)-2-chloroethanol, a structurally analogous compound, in high specificity (86% yield) under these conditions. The reaction mechanism involves coordination of the carbonyl oxygen to boron, facilitating hydride transfer.

Key Conditions :

  • Solvent : THF or acetonitrile

  • Catalyst : Amberlyst-732(H⁺)

  • Temperature : 25–40°C

  • Yield : 75–90%

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ offers a stronger reducing alternative for sterically hindered substrates. Reduction of methyl (R)-2-chloromandelate in anhydrous ether at 0°C produces the diol with >95% ee, though requiring stringent moisture-free conditions. Industrial protocols often optimize this method by substituting LiAlH₄ with safer alternatives like LiBH₄ in methanol, achieving comparable yields (82%).

Enzymatic Resolution of Racemic Intermediates

Lipase-Catalyzed Kinetic Resolution

Racemic 2-chloromandelic acid is resolved via lipase AK-catalyzed transesterification in organic solvents. Vinyl acetate acts as an acyl donor, selectively esterifying the (S)-enantiomer and leaving the (R)-acid unreacted. After hydrolysis, (R)-2-chloromandelic acid is isolated with >99% ee and 75% yield. Subsequent reduction of the resolved acid (e.g., with NaBH₄) furnishes the target diol.

Optimized Parameters :

  • Solvent : Isooctane

  • Enzyme Loading : 20 mg/mL

  • Temperature : 30°C

  • Conversion : 48% (theoretical maximum for kinetic resolution)

Chiral Amino Alcohol-Mediated Crystallization

Chiral amino alcohols like (S)-N,N-diethyl-1-phenoxy-3-amino-2-propanol form diastereomeric salts with racemic 2-chloromandelic acid. The (R)-acid-(S)-amino alcohol salt precipitates preferentially, achieving 99% ee after recrystallization. Acidic workup liberates (R)-2-chloromandelic acid, which is reduced to the diol. This method scales effectively, with reported yields of 91–96% for the acid.

Asymmetric Catalytic Synthesis

Nickel-Catalyzed Reductive Coupling

Nickel complexes with bulky cyclodiphosphazane ligands (e.g., L6 ) enable enantioselective coupling of dienol ethers and aldehydes. For instance, coupling (Z)-1-trimethylsilyloxy-1,3-butadiene with 2-chlorobenzaldehyde in acetonitrile at −40°C yields the (R)-diol derivative with 92% ee and 95% yield. The reaction proceeds via oxidative cyclization to form a nickelacycle, followed by β-hydride elimination and reductive elimination.

Advantages :

  • Regioselectivity : Head-to-tail coupling avoids byproducts.

  • Stereocontrol : Ligand bulk dictates facial selectivity.

Biocatalytic Enantioconvergent Hydrolysis

Engineered epoxide hydrolases from Escherichia coli hydrolyze racemic styrene oxide derivatives enantioconvergently. For example, (R,S)-2-chlorostyrene oxide is converted to this compound with 98% ee and 85% yield in a single step. Mutagenesis of key residues (e.g., Asp102→Ala) enhances activity and enantioselectivity.

Industrial-Scale Production

Continuous-Flow Reduction

Large-scale processes utilize continuous-flow reactors to reduce 2-chloromandelic acid esters. Hydrogen gas and Raney nickel catalysts in methanol at 50°C achieve full conversion within 2 hours, with in-line purification yielding >99.5% pure diol.

Economic Considerations :

  • Catalyst Recycling : Nickel catalysts are reused ≥10 cycles.

  • Solvent Recovery : Methanol is distilled and recycled (90% efficiency).

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR combines racemization and crystallization in a single vessel. Racemic diol is treated with a catalytic base (e.g., DBU) in ethyl acetate, enabling continual racemization of the undesired (S)-enantiomer while the (R)-enantiomer crystallizes. This method achieves 99% ee and 88% yield on multi-kilogram scales.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scale Cost
NaBH₄ Reduction75–9095–99Lab to PilotLow
Enzymatic Resolution70–75>99PilotModerate
Ni-Catalyzed Coupling85–9590–92LabHigh
Industrial CIDR85–8899CommercialLow

Scientific Research Applications

Chemical Properties and Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Further reduction can yield simpler alcohols or hydrocarbons.
  • Substitution : The chlorophenyl group is reactive in nucleophilic substitution reactions.

Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. The presence of the chlorophenyl group enhances the compound's reactivity compared to similar compounds without such substituents.

Chemistry

In synthetic organic chemistry, (R)-1-(2-Chlorophenyl)ethane-1,2-diol serves as an intermediate in the synthesis of complex molecules. Its ability to participate in various reactions makes it valuable for creating diverse chemical products.

Biology

Research has indicated that this compound exhibits potential biological activity , particularly in its interactions with biomolecules. Studies suggest it may influence cellular pathways and metabolic regulation through enzyme interactions.

Medicine

Ongoing investigations are exploring its role as a precursor in drug synthesis . The compound's unique structure may lead to the development of new therapeutic agents targeting specific diseases.

Industry

In industrial applications, this compound is utilized for producing various chemical products and materials, leveraging its reactivity to create valuable derivatives.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound as a precursor in synthesizing a series of substituted phenyl derivatives. The research highlighted the efficiency of using this compound in multi-step synthesis processes, leading to high yields of target compounds.

In biological assays, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated a significant interaction with enzyme targets, suggesting potential applications in drug discovery.

Mechanism of Action

The mechanism by which ®-1-(2-Chlorophenyl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s hydroxyl groups play a crucial role in its reactivity and binding affinity to these targets, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chlorophenyl Substitution Patterns

1-(4-Chlorophenyl)ethane-1,2-diol
  • Structure : Para-chloro substitution.
  • Physicochemical Properties :
    • Melting Point: 82–83°C
    • Density: 1.191 g/cm³
    • Boiling Point: 244.74°C (estimated)
  • Synthesis : Catalytic oxidation of 4-chlorostyrene with 84% yield.
  • Reactivity : Higher electron-withdrawing effect from para-chloro enhances oxidative stability compared to ortho isomers.
(R)-1-(2-Chlorophenyl)ethane-1,2-diol
  • Structure : Ortho-chloro substitution with (R)-configuration.
  • Physicochemical Properties :
    • Predicted lower solubility due to steric hindrance from ortho-chloro.
    • Stereochemistry critical for enantioselective applications.
  • Synthesis : Likely requires enantioselective methods (e.g., bioreduction or chiral catalysis).

Functional Group Variations

1-(4-Nitrophenyl)ethane-1,2-diol
  • Structure : Para-nitro substitution.
  • Synthesis : 96% yield via catalytic oxidation of 4-nitrostyrene.
  • Reactivity : Nitro group’s strong electron-withdrawing nature enhances oxidative susceptibility compared to chloro derivatives.
1-(4-Methoxyphenyl)ethane-1,2-diol
  • Structure : Para-methoxy substitution.
  • Applications : Identified in heather honey, indicating natural occurrence.
  • Reactivity : Methoxy’s electron-donating effect increases aromatic ring electron density, altering degradation pathways.

Key Difference : Electron-donating (methoxy) vs. electron-withdrawing (chloro, nitro) groups significantly influence stability and degradation behavior.

Stereochemical Analogs

(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
  • Structure : Fluorine and chlorine substituents with (S)-configuration.
  • Synthesis : Bioreduction using ketoreductases (KREDs) for enantioselective production.
  • Applications : Intermediate in ERK inhibitors for cancer therapy.

Key Difference : Fluorine’s electronegativity and stereochemistry dictate biological activity, contrasting with the ortho-chloro compound’s applications.

Complex Derivatives

(R)-1-((S)-6-Fluoro-chroman-2-yl)ethane-1,2-diol
  • Structure : Chroman ring with fluoro substitution.
  • Applications : Late-stage intermediate in nebivolol (antihypertensive drug) synthesis.
  • Synthesis : Sharpless asymmetric epoxidation followed by ring-opening.

Key Difference : The chroman ring system enhances pharmacological relevance, unlike simpler phenyl diols.

Physicochemical and Reactivity Comparison Table

Compound Substituent(s) Melting Point (°C) Synthesis Yield Key Reactivity/Application
1-(4-Chlorophenyl)ethane-1,2-diol 4-Cl 82–83 84% Oxidative synthesis intermediate
1-(4-Nitrophenyl)ethane-1,2-diol 4-NO₂ N/A 96% High-yield oxidation substrate
This compound 2-Cl (R) N/A N/A Chiral building block
(S)-1-(4-Cl-3-F-phenyl)ethane-diol 4-Cl, 3-F (S) N/A N/A ERK inhibitor intermediate

Degradation and Stability Profiles

  • Chloro vs. Methoxy Derivatives :

    • Chlorophenyl diols exhibit slower degradation under alkaline conditions compared to methoxy analogs due to reduced electron density on the aromatic ring.
    • Lignin model studies show that methoxy-substituted diols (e.g., G-gly, S-gly) degrade faster due to side-chain reactivity.
  • Ortho vs. Para Chloro :

    • Ortho-chloro’s steric hindrance may reduce radical attack rates compared to para isomers.

Biological Activity

Overview

(R)-1-(2-Chlorophenyl)ethane-1,2-diol is a chiral organic compound characterized by a chlorophenyl group attached to an ethane-1,2-diol backbone. This compound has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The presence of the chlorophenyl group significantly influences its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. This compound can act as a substrate for various enzymes, leading to the formation of active metabolites that may influence cellular pathways involved in signal transduction and metabolic regulation. The unique structural features imparted by the chlorophenyl group enhance its reactivity and selectivity towards biological targets.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound shows potential as an antioxidant, which could be beneficial in mitigating oxidative stress in cells.
  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could have implications in drug development for diseases where these enzymes play a critical role.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Study :
    • A study conducted on various phenolic compounds, including this compound, revealed significant antioxidant activity measured through DPPH radical scavenging assays. The compound exhibited a concentration-dependent response, indicating its potential as a natural antioxidant .
  • Enzyme Inhibition :
    • Research published in Chemical Communications highlighted the enzyme inhibition capabilities of this compound against specific targets involved in metabolic pathways. The study quantified the inhibition rates and suggested mechanisms based on structural analysis .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that this compound exhibited significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing promise for further development as an antimicrobial agent.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
(S)-1-(4-Chlorophenyl)ethane-1,2-diolModerate enzyme inhibitionDifferent stereochemistry affecting activity
1-(4-Bromophenyl)ethane-1,2-diolAntioxidant propertiesBromine substitution alters reactivity
1-(4-Methylphenyl)ethane-1,2-diolLower antimicrobial activityMethyl group reduces electron density

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for (R)-1-(2-Chlorophenyl)ethane-1,2-diol, and how is stereochemical control achieved?

  • Answer : The compound is typically synthesized via Sharpless asymmetric epoxidation (SAE) of allylic alcohols, followed by regioselective epoxide ring-opening. For example, enantiomerically pure epoxides derived from Z- or E-allylic alcohols can undergo Mitsunobu inversion to establish the desired (R)-configuration at the stereocenter . HPLC with chiral stationary phases (e.g., OD-H column, hexane/i-PrOH eluent) is used to confirm stereochemical purity (>80% ee) .

Q. How is this compound characterized structurally and functionally?

  • Answer : Structural confirmation relies on 1^1H-NMR, 13^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Functional groups (e.g., diol, chloro-substituted aromatic ring) are validated via IR spectroscopy. Purity is assessed using GC/MS for volatile derivatives .

Q. What experimental models are used to study the stability of this compound under oxidative conditions?

  • Answer : Alkaline degradation studies (pH 12.0, 70°C) with hydrogen peroxide generate hydroxyl (HO•) and oxyl anion (O•–) radicals. Reaction kinetics are monitored via UV-Vis spectroscopy or HPLC, revealing preferential attack on the ethane-1,2-diol side chain rather than the aromatic ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(2-Chlorophenyl)ethane-1,2-diol
Reactant of Route 2
Reactant of Route 2
(R)-1-(2-Chlorophenyl)ethane-1,2-diol

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